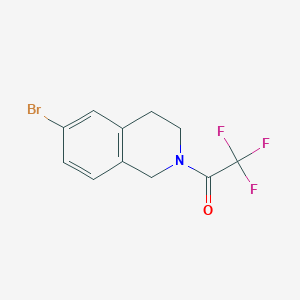

1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone

Description

1-(6-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone is a halogenated dihydroisoquinoline derivative featuring a trifluoroacetyl group and a bromine substituent at the 6-position of the isoquinoline ring. Its molecular formula is C₁₁H₉BrF₃NO, with a molecular weight of approximately 306.98 g/mol (exact value depends on isotopic composition) . The synthesis typically involves reacting 6-bromo-1,2,3,4-tetrahydroisoquinoline with trifluoroacetic anhydride in the presence of pyridine and 4-N,N-dimethylaminopyridine (DMAP) in chloroform .

Properties

IUPAC Name |

1-(6-bromo-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF3NO/c12-9-2-1-8-6-16(4-3-7(8)5-9)10(17)11(13,14)15/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYFAVQKQRGTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=C(C=C2)Br)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631065 | |

| Record name | 1-(6-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252331-63-8 | |

| Record name | 1-(6-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone typically involves the following steps:

Bromination of Isoquinoline: The starting material, isoquinoline, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 6-position.

Reduction: The brominated isoquinoline is then reduced to 6-bromo-3,4-dihydroisoquinoline using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Acylation: The final step involves the acylation of 6-bromo-3,4-dihydroisoquinoline with 2,2,2-trifluoroacetyl chloride in the presence of a base like pyridine or triethylamine to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

Reduction: NaBH4 or LiAlH4 in an appropriate solvent.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution: Derivatives with different functional groups replacing the bromine atom.

Reduction: Alcohol derivatives.

Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

1-(6-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Positional Isomers: 6-Bromo vs. 7-Bromo Derivatives

The 7-bromo isomer (CAS 181514-35-2, molecular weight: 308.09 g/mol) shares the same molecular formula but differs in bromine placement. Both isomers are synthesized via analogous methods, but steric and electronic effects vary due to substituent positioning. For example, the 7-bromo derivative may exhibit distinct reactivity in nucleophilic substitution reactions due to differences in ring strain and electron density distribution .

Trifluoroacetyl vs. Acetyl Derivatives

Replacing the trifluoroacetyl group with a simple acetyl moiety (as in 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone, BD00760519) reduces molecular weight to 258.12 g/mol and alters lipophilicity (logP).

Amino- and Chloro-Substituted Analogues

1-(6-Amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (CAS 1097922-04-7, molecular weight: 278.66 g/mol) introduces a chloro substituent and an amino group. The amino group increases basicity, while the chloro atom may enhance halogen bonding in receptor interactions. This derivative’s lower molecular weight and polarity could influence solubility and pharmacokinetics .

Nitro-Substituted Derivatives

Nitro-substituted analogues like 1-(7-bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CAS 912846-87-8) exhibit strong electron-withdrawing effects, increasing reactivity in reduction or cyclization reactions. However, nitro groups may confer toxicity risks, limiting therapeutic applications .

Biological Activity

1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone is a synthetic compound characterized by its unique structure featuring a bromine atom and a trifluoromethyl group. This compound belongs to the family of 3,4-dihydroisoquinolines and has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H9BrF3NO

- Molecular Weight : 308.094 g/mol

- CAS Number : 32712485

The biological activity of this compound is influenced by its structural components:

- Trifluoromethyl Group : Enhances binding affinity and metabolic stability.

- Bromine Atom : Participates in halogen bonding, which can affect interactions with biological targets such as enzymes and receptors.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of 3,4-dihydroisoquinolines possess anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance:

- Case Study : A study demonstrated that certain 3,4-dihydroisoquinoline derivatives inhibited the proliferation of human cancer cell lines by inducing cell cycle arrest and apoptosis .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Research on similar isoquinoline derivatives indicates they may protect neuronal cells from oxidative stress and neuroinflammation.

- Case Study : In vitro studies indicated that certain isoquinoline derivatives reduced oxidative stress markers in neuronal cell cultures .

Antimicrobial Properties

The presence of halogen atoms in the structure often correlates with enhanced antimicrobial activity. Preliminary studies suggest that this compound may exhibit antibacterial properties against various pathogens.

- Research Finding : A recent investigation highlighted the antibacterial activity of related compounds against Gram-positive bacteria .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Bromo-3,4-dihydroisoquinoline | Lacks trifluoromethyl group | Limited biological activity |

| 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone | Lacks bromine atom | Reduced binding affinity |

| This compound | Contains both bromine and trifluoromethyl groups | Enhanced reactivity and biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.